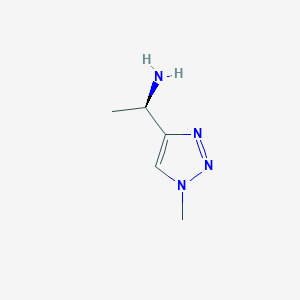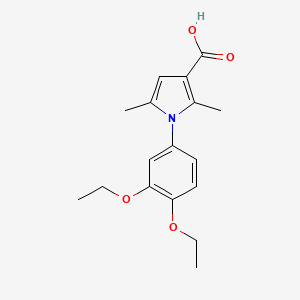
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is a chiral compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts.
Introduction of the Amine Group: The amine group can be introduced via reductive amination or by using a suitable amine precursor in the cycloaddition step.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the triazole ring or the amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides or hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its triazole ring is known to interact with various biological targets, making it useful in the design of enzyme inhibitors and other bioactive molecules.
Medicine
Medically, this compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties allow for the creation of materials with specific characteristics, such as increased durability or enhanced reactivity.
Mécanisme D'action
The mechanism of action of (1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Triazole: A simpler triazole compound that lacks the chiral center and amine group.
1-Methyl-1H-1,2,3-triazole: Similar to the compound but without the ethan-1-amine group.
(1R)-1-(1H-1,2,3-triazol-4-yl)ethan-1-amine: Similar but lacks the methyl group on the triazole ring.
Uniqueness
(1R)-1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its combination of a chiral center, a triazole ring, and an amine group. This combination allows for specific interactions with biological targets and makes it a versatile building block in synthetic chemistry.
Propriétés
Formule moléculaire |
C5H10N4 |
|---|---|
Poids moléculaire |
126.16 g/mol |
Nom IUPAC |
(1R)-1-(1-methyltriazol-4-yl)ethanamine |
InChI |
InChI=1S/C5H10N4/c1-4(6)5-3-9(2)8-7-5/h3-4H,6H2,1-2H3/t4-/m1/s1 |
Clé InChI |
CPIUETQFTNIZMQ-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=CN(N=N1)C)N |
SMILES canonique |
CC(C1=CN(N=N1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13197890.png)

![4-[(Butan-2-yloxy)methyl]aniline](/img/structure/B13197903.png)


![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)






![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)
